molecular formula C38H36O8Si B13850659 O-TBDPS-Tetradehydropodophyllotoxin

O-TBDPS-Tetradehydropodophyllotoxin

Cat. No.: B13850659
M. Wt: 648.8 g/mol
InChI Key: IILUJJXGJVBEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-TBDPS-Tetradehydropodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the Podophyllum plant. This compound is characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) group, which serves as a protecting group for the hydroxyl functionalities. This compound is an intermediate in the synthesis of Tetradehydropodophyllotoxin, which exhibits significant anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-TBDPS-Tetradehydropodophyllotoxin involves the introduction of the tert-butyldiphenylsilyl group to the hydroxyl group of Tetradehydropodophyllotoxin. The reaction typically employs tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched by adding dry methanol, and the product is purified by silica gel column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-TBDPS-Tetradehydropodophyllotoxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often employ nucleophiles like fluoride ions to remove the TBDPS group.

Major Products Formed

The major products formed from these reactions include various derivatives of Tetradehydropodophyllotoxin, each with distinct functional groups that can be further utilized in synthetic chemistry and medicinal chemistry.

Scientific Research Applications

O-TBDPS-Tetradehydropodophyllotoxin has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to cell cycle regulation and apoptosis.

    Medicine: It is investigated for its potential anticancer properties, particularly in targeting tubulin and topoisomerase II.

    Industry: The compound is used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of O-TBDPS-Tetradehydropodophyllotoxin involves the inhibition of tubulin polymerization and the inhibition of DNA topoisomerase II. These actions lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells. The compound’s molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .

Comparison with Similar Compounds

Similar Compounds

    Podophyllotoxin: The parent compound from which O-TBDPS-Tetradehydropodophyllotoxin is derived.

    Etoposide: A podophyllotoxin derivative used as a chemotherapeutic agent.

    Teniposide: Another podophyllotoxin derivative with similar anticancer properties.

Uniqueness

This compound is unique due to the presence of the TBDPS group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.

Properties

Molecular Formula

C38H36O8Si

Molecular Weight

648.8 g/mol

IUPAC Name

5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C38H36O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20H,21-22H2,1-6H3

InChI Key

IILUJJXGJVBEGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C4COC(=O)C4=C(C5=CC6=C(C=C53)OCO6)C7=CC(=C(C(=C7)OC)OC)OC

Origin of Product

United States

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